molecular formula C19H14N2O3 B11691587 (2E)-N-(naphthalen-1-yl)-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-(naphthalen-1-yl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B11691587
M. Wt: 318.3 g/mol
InChI Key: HWMVJXGGXAAPLA-VAWYXSNFSA-N
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Description

(2E)-N-(naphthalen-1-yl)-3-(3-nitrophenyl)prop-2-enamide: is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a naphthalene ring and a nitrophenyl group, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(naphthalen-1-yl)-3-(3-nitrophenyl)prop-2-enamide typically involves the condensation of naphthalen-1-amine with 3-(3-nitrophenyl)acrylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Nitro derivatives of the naphthalene or phenyl rings.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

(2E)-N-(naphthalen-1-yl)-3-(3-nitrophenyl)prop-2-enamide: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2E)-N-(naphthalen-1-yl)-3-(3-nitrophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular processes. The naphthalene ring may facilitate interactions with hydrophobic regions of proteins or membranes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(phenyl)-3-(3-nitrophenyl)prop-2-enamide: Lacks the naphthalene ring, which may affect its hydrophobic interactions and biological activity.

    (2E)-N-(naphthalen-1-yl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in a different position, potentially altering its reactivity and interactions.

    (2E)-N-(naphthalen-1-yl)-3-(3-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a nitro group, which may influence its electronic properties and reactivity.

Uniqueness

The presence of both the naphthalene ring and the nitrophenyl group in (2E)-N-(naphthalen-1-yl)-3-(3-nitrophenyl)prop-2-enamide makes it unique in terms of its chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse interactions and applications in various fields of research.

Properties

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

(E)-N-naphthalen-1-yl-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C19H14N2O3/c22-19(12-11-14-5-3-8-16(13-14)21(23)24)20-18-10-4-7-15-6-1-2-9-17(15)18/h1-13H,(H,20,22)/b12-11+

InChI Key

HWMVJXGGXAAPLA-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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